molecular formula C12H21NO4 B6301026 (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid CAS No. 1430078-02-6

(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid

Cat. No.: B6301026
CAS No.: 1430078-02-6
M. Wt: 243.30 g/mol
InChI Key: DXLXYTLOWYXOHQ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a piperidine ring with specific stereochemistry, makes it a valuable building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Protection: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Stereoselective Synthesis:

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors provide precise control over reaction parameters, ensuring consistent product quality.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The Boc-protected nitrogen can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation can yield ketones, aldehydes, or carboxylic acids.

    Reduction: Reduction typically produces alcohols or amines.

    Substitution: Substitution reactions result in various substituted piperidine derivatives.

Scientific Research Applications

(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through:

    Molecular Targets: It interacts with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-1-[(tert-butoxy)carbonyl]-5-ethylpiperidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

    (2R,5S)-1-[(tert-butoxy)carbonyl]-5-phenylpiperidine-2-carboxylic acid: Contains a phenyl group, offering different chemical properties.

Uniqueness

(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, making it a versatile intermediate in various synthetic pathways. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.

Properties

IUPAC Name

(2R,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXYTLOWYXOHQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.